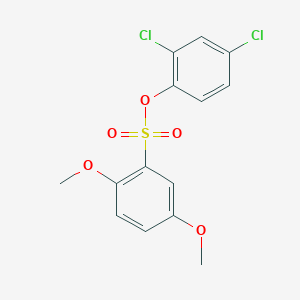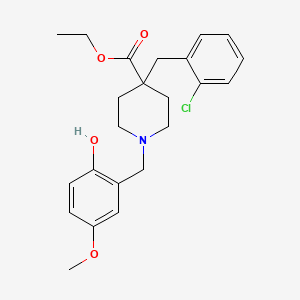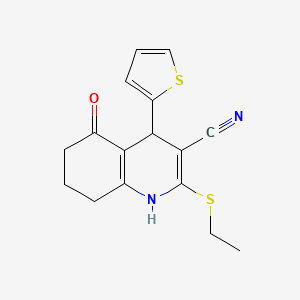![molecular formula C24H22N2O3 B5228091 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5228091.png)
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide, also known as PBP10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PBP10 belongs to the family of benzamide derivatives, which have been shown to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2-ARE pathway, which is responsible for the antioxidant response in cells.
Biochemical and Physiological Effects:
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has been shown to protect neurons from oxidative stress and prevent neuronal cell death.
実験室実験の利点と制限
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has also been shown to exhibit low toxicity in vitro and in vivo. However, there are also some limitations to using N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully evaluated.
将来の方向性
There are several future directions for research on N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to evaluate the efficacy and safety of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide in animal models and clinical trials. Another area of interest is the development of novel derivatives of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide that exhibit improved potency and selectivity. Overall, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has shown great promise as a potential therapeutic agent, and further research is needed to fully understand its biological effects and potential applications.
合成法
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide can be synthesized using a multi-step procedure that involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-methyl-2-aminobenzoxazole to form the desired product. The purity and yield of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide can be improved by using various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to protect neurons from oxidative stress and prevent neuronal cell death.
特性
IUPAC Name |
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-3-14-28-20-11-7-17(8-12-20)23(27)25-19-9-5-18(6-10-19)24-26-21-15-16(2)4-13-22(21)29-24/h4-13,15H,3,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDAZWKGFCMULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-6-[([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5228014.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5228015.png)
![4-(4-methoxy-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5228016.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B5228030.png)
![N-(4-ethoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5228036.png)
![ethyl 3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5228058.png)


![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide](/img/structure/B5228085.png)
![2-chlorobenzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate](/img/structure/B5228089.png)


![6-[(2-anilino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(5-methyl-2-furyl)-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5228122.png)
